3-[tert-butyl(diphenyl)silyl]oxy-N-methoxy-N-methylcyclobutanecarboxamide
Overview
Description
3-[tert-Butyl(diphenyl)silyl]oxy-N-methoxy-N-methylcyclobutanecarboxamide is a complex organic compound featuring a cyclobutane ring substituted with a tert-butyl(diphenyl)silyl group, a methoxy group, and a methylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-butyl(diphenyl)silyl]oxy-N-methoxy-N-methylcyclobutanecarboxamide typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the tert-Butyl(diphenyl)silyl Group: This step involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylcarboxamide groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted under acidic or basic conditions, often using fluoride ions from reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetrabutylammonium fluoride, hydrochloric acid.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Hydroxyl derivatives, silyl ethers.
Scientific Research Applications
Chemistry
In chemistry, 3-[tert-butyl(diphenyl)silyl]oxy-N-methoxy-N-methylcyclobutanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its stability and reactivity make it suitable for labeling and tracking in biochemical assays.
Medicine
Potential medical applications include its use as a precursor for drug development. The compound’s structural features may be modified to enhance pharmacological properties, such as bioavailability and target specificity.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its stability under various conditions makes it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 3-[tert-butyl(diphenyl)silyl]oxy-N-methoxy-N-methylcyclobutanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl(diphenyl)silyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The methoxy and methylcarboxamide groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) derivatives: These compounds are similar in that they also feature silyl protecting groups but differ in their steric and electronic properties.
tert-Butyldiphenylsilyl (TBDPS) derivatives: These compounds share the tert-butyl(diphenyl)silyl group but may have different core structures, such as linear or cyclic backbones.
Uniqueness
3-[tert-Butyl(diphenyl)silyl]oxy-N-methoxy-N-methylcyclobutanecarboxamide is unique due to its combination of a cyclobutane ring with a tert-butyl(diphenyl)silyl group, providing a balance of steric bulk and electronic effects. This combination enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxy-N-methoxy-N-methylcyclobutane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3Si/c1-23(2,3)28(20-12-8-6-9-13-20,21-14-10-7-11-15-21)27-19-16-18(17-19)22(25)24(4)26-5/h6-15,18-19H,16-17H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGIAXBQWUPNTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(C3)C(=O)N(C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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